molecular formula C23H30N2O B12381840 3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol

3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol

Cat. No.: B12381840
M. Wt: 350.5 g/mol
InChI Key: HAGXQMDLCFPZFQ-UHFFFAOYSA-N
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Description

3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol is a complex organic compound that features a phenol group, an azetidine ring, and a cyclobutylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinones derived from the phenol group.

    Reduction: Amines derived from the azetidine ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenol and azetidine groups. These interactions may modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylazetidin-3-ol: Similar azetidine structure but lacks the cyclobutylmethyl and phenol groups.

    Cyclobutylmethylamine: Contains the cyclobutylmethyl group but lacks the azetidine and phenol groups.

    Phenethylamine: Contains the phenol group but lacks the azetidine and cyclobutylmethyl groups.

Uniqueness

3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol is unique due to the combination of its structural features, which confer specific biological activities not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

3-[2-[(1-benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol

InChI

InChI=1S/C23H30N2O/c26-23-11-5-8-19(14-23)12-13-25(16-21-9-4-10-21)22-17-24(18-22)15-20-6-2-1-3-7-20/h1-3,5-8,11,14,21-22,26H,4,9-10,12-13,15-18H2

InChI Key

HAGXQMDLCFPZFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(CCC2=CC(=CC=C2)O)C3CN(C3)CC4=CC=CC=C4

Origin of Product

United States

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